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molecular formula C11H22N2O3 B8664625 Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B8664625
M. Wt: 230.30 g/mol
InChI Key: RIMYCVANDMMPSG-UHFFFAOYSA-N
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Patent
US08741900B2

Procedure details

To a stirred solution of 3-azidomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.624 mmol, 0.16 g) in ethyl acetate (5 mL) was added 10% palladium on carbon (0.1 g, wet). The resultant reaction mixture was subjected to hydrogenation using a balloon full of hydrogen for 4 h. The catalyst was filtered through a pad of celite and the filtrate was concentrated to provide 3-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester.
Name
3-azidomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([CH2:15][N:16]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([CH2:15][NH2:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
3-azidomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)CN=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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